

Chemical and physical properties of 9-Anthracenemethanol

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Compound of Interest

Compound Name: 9-Anthracenemethanol

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9-Anthracenemethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of **9-Anthracenemethanol**. This versatile aromatic alcohol is a crucial building block in organic synthesis and finds applications in materials science and as a fluorescent probe.

Core Chemical and Physical Properties

9-Anthracenemethanol is a derivative of anthracene featuring a hydroxymethyl group at the 9-position.[1] It typically appears as a yellow crystalline powder or a colorless to light yellow solid. [2][3][4]

General and Physical Properties

The fundamental physical and chemical identifiers for **9-Anthracenemethanol** are summarized below.



Property	Value	Reference(s)
Molecular Formula	C15H12O	[2][5]
Molecular Weight	208.26 g/mol	[2][5][6]
CAS Number	1468-95-7	[2][5]
Appearance	Yellow crystalline powder	[2][3]
Melting Point	160 - 165 °C	[3][6]
Boiling Point	371 °C (estimated)	[2]
Density	~1.3 g/cm ³	[2]
InChI Key	JCJNNHDZTLRSGN- UHFFFAOYSA-N	[5][7]
SMILES	OCc1c2cccc2cc3ccccc13	[5][7]

Solubility and Stability

The solubility and stability of **9-Anthracenemethanol** are critical for its use in various experimental setups.

Property	Details	Reference(s)
Water Solubility	Insoluble	[2]
Organic Solubility	Soluble in chloroform (20 mg/mL), hot methanol, and other common organic solvents.	[1][6][7]
Stability	Stable under normal temperatures and pressures.	[2][4]
Incompatibilities	Strong oxidizing agents.	[2][4]
Storage	Store in a cool, dry, well- ventilated area in a tightly closed container.	[2][6]



Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **9- Anthracenemethanol**.

Spectroscopy Type	Key Features	Reference(s)
¹H NMR	Spectra available for confirmation of chemical structure.	[5][8][9]
IR	Conforms to the expected structure, with characteristic peaks for the hydroxyl group and aromatic rings.	[3][5][10]
Mass Spec	GC-MS data available, showing the molecular ion peak corresponding to its molecular weight.	[5][10]
Fluorescence	Exhibits intense fluorescence in solution, which is a key property for its application as a probe. The fluorescence can be quenched by certain molecules like nitroaromatics.	[11][12]

Experimental Protocols

Detailed methodologies for key reactions and analyses involving **9-Anthracenemethanol** are provided below.

Synthesis of 9-Anthracenemethanol

9-Anthracenemethanol can be synthesized via the reduction of 9-anthracenecarboxaldehyde. [1][13]

Materials:



- 9-Anthracenecarboxaldehyde
- Sodium borohydride
- Tetrahydrofuran (THF)

Procedure:

- Dissolve 9-anthracenecarboxaldehyde in THF in a round-bottom flask.
- · Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
- · Quench the reaction carefully with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude 9-Anthracenemethanol by recrystallization or column chromatography.

Diels-Alder Reaction with N-methylmaleimide

This reaction demonstrates the utility of **9-Anthracenemethanol** as a diene in cycloaddition reactions, which can be performed in water.[14]

Materials:

- 9-Anthracenemethanol (100 mg)
- N-methylmaleimide (160 mg)
- Water (50 ml)



Procedure:

- Combine 100 mg of 9-Anthracenemethanol and 50 ml of water in a 100 ml round-bottom flask equipped with a magnetic stirrer.[14]
- Add 160 mg of N-methylmaleimide to the flask.[14]
- Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[14]
- Monitor the progress of the reaction using TLC with an eluent of ethyl acetate/hexane (1:1).
 [14]
- Once the reaction is complete, cool the flask in an ice bath until a white solid precipitates.[14]
- Filter the solid using a Hirsch funnel, dry it, and weigh it to determine the yield.[14]
- Characterize the product by determining its melting point.[14]

Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence lifetime of **9-Anthracenemethanol**, a key parameter for its application as a fluorescent probe. A related compound, 9-Ethylanthracene, is used here as a detailed example.[15]

Materials:

- 9-Ethylanthracene (or **9-Anthracenemethanol**)
- Spectroscopic grade solvents (e.g., cyclohexane)

Procedure:

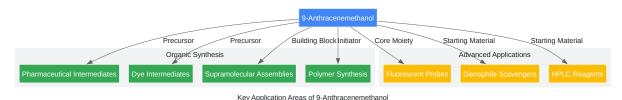
- Sample Preparation: Prepare a stock solution of the fluorophore in the chosen solvent. Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 μM) to ensure the absorbance at the excitation wavelength is below 0.1, preventing inner filter effects.[15]
- Degassing (Optional): To remove dissolved oxygen which can quench fluorescence, degas
 the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.[15]



- Instrumentation Setup: Use a time-correlated single-photon counting (TCSPC) system. The
 excitation source should be a pulsed laser or LED with a wavelength strongly absorbed by
 the sample.
- Data Acquisition:
 - Measure the instrument response function (IRF) using a scattering solution (e.g., a colloidal silica solution).
 - Record the fluorescence decay of the sample solution under the same conditions.
- Data Analysis:
 - The true fluorescence decay is obtained by deconvoluting the experimental decay data from the IRF.[15]
 - Fit the deconvoluted data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s) (τ).[15]

Applications in Research and Development

9-Anthracenemethanol is a versatile compound with numerous applications stemming from its unique structure.[16] It serves as a vital intermediate for pharmaceuticals, a precursor for dyes, and a building block in organic synthesis and material science.[11][17]



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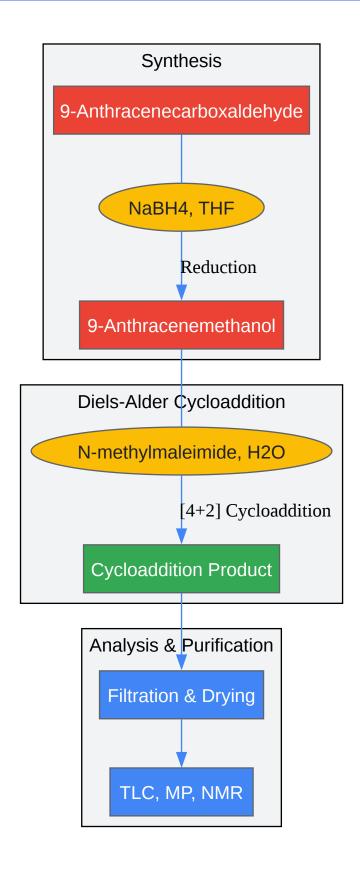
Caption: Key application areas of 9-Anthracenemethanol.

Its role as a starting material is diverse. For instance, it is used to prepare 9-anthracenylmethyl-1-piperazinecarboxylate, a reagent for determining isocyanates via HPLC.[4][7] It also acts as an initiator in the ring-opening polymerization of lactones and is a precursor for polymer-supported anthracene, which can act as a dienophile scavenger.[4][7] In drug development, its anthracene core is a valuable scaffold for creating complex pharmaceutical compounds.[11][17]

Reaction Workflow Example

The following diagram illustrates a typical experimental workflow starting from the synthesis of **9-Anthracenemethanol** and its subsequent use in a Diels-Alder reaction, a common application for this compound.[6][14]





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Caption: Synthesis and subsequent Diels-Alder reaction workflow.



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